Imidazo[2,1-B]thiazole-2-carboxylic acid
CAS No.: 773841-78-4
Cat. No.: VC3265331
Molecular Formula: C6H4N2O2S
Molecular Weight: 168.18 g/mol
* For research use only. Not for human or veterinary use.
![Imidazo[2,1-B]thiazole-2-carboxylic acid - 773841-78-4](/images/structure/VC3265331.png)
Specification
CAS No. | 773841-78-4 |
---|---|
Molecular Formula | C6H4N2O2S |
Molecular Weight | 168.18 g/mol |
IUPAC Name | imidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
Standard InChI | InChI=1S/C6H4N2O2S/c9-5(10)4-3-8-2-1-7-6(8)11-4/h1-3H,(H,9,10) |
Standard InChI Key | FSTIEWRLYHVVHE-UHFFFAOYSA-N |
SMILES | C1=CN2C=C(SC2=N1)C(=O)O |
Canonical SMILES | C1=CN2C=C(SC2=N1)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Features
Imidazo[2,1-b]thiazole-2-carboxylic acid features a bicyclic heterocyclic system with a carboxylic acid functional group at the 2-position. The core structure consists of an imidazole ring fused with a thiazole ring, creating a planar, aromatic system with multiple sites for potential derivatization. The presence of two nitrogen atoms in the imidazole ring and one nitrogen and one sulfur atom in the thiazole ring provides numerous possibilities for hydrogen bonding, coordination with metal ions, and other non-covalent interactions with biological macromolecules .
Related compounds, such as ethyl 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylate hydrochloride, share the core imidazo[2,1-b]thiazole scaffold but with additional structural modifications including an ethyl ester instead of the carboxylic acid, a methyl group at the 3-position, and a 5,6-dihydro modification of the imidazole ring .
Property | Value |
---|---|
Molecular Weight | 248.73 g/mol |
Molecular Formula | C9H13ClN2O2S |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 3 |
Exact Mass | 248.0386265 Da |
The carboxylic acid group in imidazo[2,1-b]thiazole-2-carboxylic acid confers acidic properties to the molecule, enabling it to form salts with bases and participate in hydrogen bonding interactions. The heterocyclic ring system contributes to its ability to engage in π-stacking interactions and coordinate with metal ions, which are important for its biological activities .
Synthesis Methods
General Synthetic Approaches
Several synthetic approaches have been developed for the preparation of imidazo[2,1-b]thiazole derivatives, which can be adapted for the synthesis of imidazo[2,1-b]thiazole-2-carboxylic acid. These methods typically involve the construction of the thiazole ring followed by its fusion with the imidazole ring, or the formation of the imidazo[2,1-b]thiazole core through cyclization reactions.
One well-established synthetic route begins with the condensation of ethyl bromopyruvate and thiourea to form ethyl-2-aminothiazole-4-carboxylate, which then undergoes cyclization with phenacyl bromides to generate imidazo[2,1-b]thiazole intermediates. Subsequent hydrolysis of the ester group yields the corresponding carboxylic acids .
Specific Synthetic Procedures
The synthesis of imidazo[2,1-b]thiazole derivatives as described in the literature follows a multi-step process:
Table 2: Synthetic Route for Imidazo[2,1-b]thiazole Derivatives
Step | Reactants | Conditions | Product |
---|---|---|---|
1 | Ethyl bromopyruvate + Thiourea | Ethanol, reflux, 4h | Ethyl-2-aminothiazole-4-carboxylate |
2 | Ethyl-2-aminothiazole-4-carboxylate + Phenacyl bromides | Ethanol, reflux | Imidazo[2,1-b]thiazole intermediates |
3 | Imidazo[2,1-b]thiazole intermediates | LiOH·H2O | Imidazo[2,1-b]thiazole carboxylic acids |
4 | Imidazo[2,1-b]thiazole carboxylic acids + Amine derivatives | EDCI, HOBt, Et3N, DMF, rt, 12h | Imidazo[2,1-b]thiazole conjugates |
For the preparation of specific derivatives, such as imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates, additional steps involving the coupling of imidazo[2,1-b]thiazole carboxylic acids with appropriate amines are employed. For instance, the carboxylic acid intermediates are dissolved in dry dimethyl formamide, cooled to 0°C, and treated with coupling agents such as EDCI and HOBt, along with the amine component and triethylamine. After stirring at room temperature for 12 hours, the desired products are isolated through extraction and purification procedures .
Biological Activities
Enzyme Inhibition Properties
Derivatives of imidazo[2,1-b]thiazole-2-carboxylic acid have demonstrated significant enzyme inhibitory properties, particularly against carbonic anhydrase (CA) isoforms. Research has shown that imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates exhibit selective inhibition of human carbonic anhydrase II (hCA II), an important cytosolic isoform involved in various physiological and pathological processes .
Table 3: Carbonic Anhydrase Inhibition Constants (Ki) for Selected Imidazo[2,1-b]thiazole-Sulfonyl Piperazine Conjugates
Compound | R Group (Imidazothiazole part) | R1 Group (Sulfonyl piperazine part) | hCA I (Ki, μM) | hCA II (Ki, μM) | hCA IX (Ki, μM) | hCA XII (Ki, μM) |
---|---|---|---|---|---|---|
9ae | 4-OCH3 | 4-t-butyl | >100 | 57.7 | >100 | >100 |
9bb | 4-CH3 | 4-CH3 | >100 | 76.4 | >100 | >100 |
9ca | 4-Cl | H | >100 | 79.9 | >100 | >100 |
9cc | 4-Cl | 4-OCH3 | >100 | 57.8 | >100 | >100 |
9cd | 4-Cl | 4-Cl | >100 | 71.2 | >100 | >100 |
9ce | 4-Cl | 4-t-butyl | >100 | 62.1 | >100 | >100 |
9da | 4-F | H | >100 | 67.9 | >100 | >100 |
AAZ (standard) | - | - | 0.25 | 0.012 | 0.025 | 0.005 |
As shown in Table 3, these compounds demonstrated inhibition constants (Ki) against hCA II in the range of 57.7–98.2 μM, while showing no significant activity against hCA I, hCA IX, and hCA XII (Ki > 100 μM). This selective inhibition profile suggests potential applications in conditions where selective modulation of hCA II activity is beneficial .
Cardiovascular Effects
The imidazo[2,1-b]thiazole scaffold has been shown to confer specific cardiovascular activities when incorporated into appropriate structural frameworks. Research on 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines has revealed that these compounds function as L-type calcium channel blockers with distinctive pharmacological properties .
Notably, these derivatives exhibit inotropic and/or chronotropic cardiovascular activities with high selectivity toward nonvascular tissue. This selective action makes them promising candidates for the treatment of specific cardiovascular pathologies such as cardiac hypertrophy and ischemia .
The binding studies conducted on these compounds have demonstrated their interaction with binding sites common to other aryl-dihydropyridines, suggesting a shared mechanism of action but with unique tissue selectivity profiles .
Structure-Activity Relationships
Effect of Substitution Patterns
Extensive structure-activity relationship studies on imidazo[2,1-b]thiazole derivatives have provided valuable insights into how structural modifications influence their biological activities. For carbonic anhydrase inhibition, the nature and position of substituents on both the imidazo[2,1-b]thiazole core and conjugated moieties significantly impact inhibitory potency and selectivity .
Analysis of the inhibition data for imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates revealed several important trends:
-
Compounds bearing chlorine substituents at the aromatic ring of the imidazo[2,1-b]thiazole moiety demonstrated enhanced inhibitory activity against hCA II.
-
The presence of specific substituents such as 4-OCH3, 4-CH3, 4-Cl, and 4-F on the imidazo[2,1-b]thiazole part, combined with 4-t-butyl, 4-CH3, 4-OCH3, 4-Cl, or H on the sulfonyl piperazine part, resulted in improved inhibitory activity.
-
Compound 9ae, featuring a 4-methoxy group on the imidazo[2,1-b]thiazole component and a 4-t-butyl group on the sulfonyl piperazine part, exhibited the most promising inhibitory activity with a Ki value of 57.7 μM .
These findings highlight the importance of strategic substitution patterns for optimizing the biological activity of imidazo[2,1-b]thiazole derivatives.
Molecular Modeling Studies
Molecular modeling studies have been conducted to better understand the binding modes and interactions of imidazo[2,1-b]thiazole derivatives with their biological targets. For 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines, such studies have elucidated their binding properties at the molecular level and provided a rational basis for the observed structure-activity relationships .
These computational investigations have revealed key structural features that influence the binding affinity and selectivity of imidazo[2,1-b]thiazole derivatives for their targets, informing the design of next-generation compounds with improved pharmacological profiles. The insights gained from these studies contribute to a deeper understanding of how the imidazo[2,1-b]thiazole scaffold interacts with biological systems and how these interactions can be optimized through structural modifications .
Medicinal Applications
Drug Development Considerations
The development of imidazo[2,1-b]thiazole-2-carboxylic acid derivatives as therapeutic agents involves several key considerations:
-
Optimization of substitution patterns to enhance potency and selectivity for specific targets
-
Improvement of pharmacokinetic properties through structural modifications
-
Reduction of potential off-target effects
-
Development of synthetic routes amenable to scale-up and manufacturing
The structure-activity relationship data and molecular modeling studies provide valuable guidance for addressing these considerations and advancing promising candidates through the drug development pipeline .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume